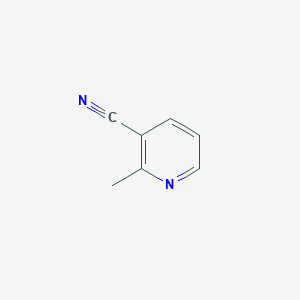

3-Cyano-2-methylpyridine

Overview

Description

3-Cyano-2-methylpyridine, also known as 2-Methylnicotinonitrile, is a chemical compound with the molecular formula C7H6N2 . It has a molecular weight of 118.14 g/mol .

Synthesis Analysis

There are several methods reported for the synthesis of 3-Cyano-2-methylpyridine. One method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups . Another method involves a Knoevenagel condensation using green chemistry conditions . A third method involves a Michael reaction of 3-iminobutanonitrile, an acetonitrile dimer, to the substrates .Molecular Structure Analysis

The molecular structure of 3-Cyano-2-methylpyridine consists of a pyridine ring with a cyano group at the 3-position and a methyl group at the 2-position . The InChI code is 1S/C7H6N2/c1-6-7(5-8)3-2-4-9-6/h2-4H,1H3 .Chemical Reactions Analysis

While specific chemical reactions involving 3-Cyano-2-methylpyridine are not detailed in the search results, it is known that pyridines are often involved in various chemical reactions due to their aromaticity and the presence of a nitrogen atom .Physical And Chemical Properties Analysis

3-Cyano-2-methylpyridine is a solid at room temperature . It has a molecular weight of 118.14 g/mol, a topological polar surface area of 36.7 Ų, and a complexity of 133 . It is insoluble in water but soluble in hot ethanol, ether, benzene, and chloroform .Scientific Research Applications

Chemistry

Application Summary

3-Cyano-2-methylpyridine is used in organic synthesis, particularly in the construction of pyridine derivatives which are valuable intermediates in various chemical reactions .

Methods of Application

The compound is often involved in Michael reactions under ultrasonic irradiation, which enhances reaction rates and yields .

Results

The use of ultrasonic irradiation has been shown to produce 3-cyano-2-methylpyridines in moderate to good yields, demonstrating its efficiency as a synthetic method .

Pharmacology

Application Summary

It serves as a precursor in the synthesis of pharmaceuticals, especially in the creation of vitamin B3 through nitrilase-catalyzed hydrolysis .

Methods of Application

The enzymatic process involving Rhodococcus rhodochrous J1 strains is used for a more selective synthesis, avoiding further hydrolysis of the amide to nicotinic acid .

Results

This method leads to quantitative yields of nicotinamide, showcasing its potential for industrial-scale vitamin B3 production .

Materials Science

Application Summary

In materials science, 3-Cyano-2-methylpyridine is utilized in the development of phosphorescent materials for OLED devices .

Methods of Application

The compound is integrated into [3 + 2 + 1] coordinated iridium complexes, which are then used to achieve efficient phosphors .

Results

Devices using these materials have shown high external quantum efficiency with minimal efficiency roll-off at high luminance levels .

Environmental Science

Application Summary

Its derivatives are synthesized through eco-friendly methods, contributing to green chemistry initiatives .

Methods of Application

One-pot multi-component reactions catalyzed by doped animal bone meal are employed, offering a sustainable alternative to traditional synthesis .

Results

The reactions yield high percentages of desired products within short reaction times, indicating a viable eco-friendly synthetic route .

Biology

Application Summary

3-Cyano-2-methylpyridine derivatives have shown promise in inducing apoptosis in breast cancer cells .

Methods of Application

Compounds are synthesized and then evaluated for their in vitro anti-cancer activities on various cancer cell lines .

Results

Certain derivatives have demonstrated significant growth inhibition and apoptotic effects, suggesting potential therapeutic applications .

Analytical Methods

Application Summary

It is involved in the production of nicotinic acid, which has applications in analytical chemistry for nutrient analysis .

Methods of Application

Synthetic methods include oxidation of related pyridine compounds, with a focus on green chemistry approaches .

.

This analysis highlights the versatility of 3-Cyano-2-methylpyridine in various scientific fields, demonstrating its importance as a multifunctional compound in research and industry. The outcomes from these applications show promising potential for future innovations and developments.

Catalysis

Application Summary

3-Cyano-2-methylpyridine is used as a ligand in catalytic systems, particularly in cross-coupling reactions like the Suzuki–Miyaura coupling .

Methods of Application

It enhances the reactivity and selectivity of catalysts, often involving palladium or other transition metals .

Results

The presence of 3-Cyano-2-methylpyridine in these systems can lead to higher yields and more efficient reaction pathways .

Safety And Hazards

Future Directions

While specific future directions for 3-Cyano-2-methylpyridine are not detailed in the search results, it is a valuable compound in organic synthesis and could have potential applications in the development of new anticancer candidates .

Relevant Papers Several papers have been published on the synthesis and properties of 3-Cyano-2-methylpyridine . These papers discuss various synthesis methods, the molecular structure, and potential applications of the compound.

properties

IUPAC Name |

2-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-6-7(5-8)3-2-4-9-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBKKNWJGYLSDSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406191 | |

| Record name | 3-Cyano-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyano-2-methylpyridine | |

CAS RN |

1721-23-9 | |

| Record name | 3-Cyano-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

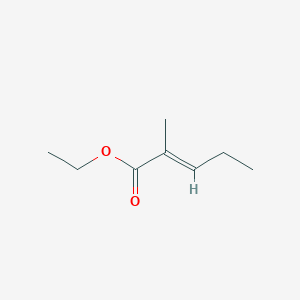

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Bromo-4-[4-(4-bromophenyl)sulfonyloxybut-2-ynoxysulfonyl]benzene](/img/structure/B167347.png)